molecular formula C17H24N6O2 B4978860 4-[[(5-Piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl)amino]methyl]hepta-1,6-dien-4-ol

4-[[(5-Piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl)amino]methyl]hepta-1,6-dien-4-ol

Cat. No.: B4978860
M. Wt: 344.4 g/mol
InChI Key: FIQJPISWZDAKMN-UHFFFAOYSA-N
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Description

4-[[(5-Piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl)amino]methyl]hepta-1,6-dien-4-ol is a complex organic compound that features a piperidine ring, an oxadiazole ring, and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(5-Piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl)amino]methyl]hepta-1,6-dien-4-ol typically involves multiple steps, including the formation of the piperidine, oxadiazole, and pyrazine rings.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[[(5-Piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl)amino]methyl]hepta-1,6-dien-4-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

4-[[(5-Piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl)amino]methyl]hepta-1,6-dien-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[[(5-Piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl)amino]methyl]hepta-1,6-dien-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[(5-Piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl)amino]methyl]hepta-1,6-dien-4-ol is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

4-[[(5-piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl)amino]methyl]hepta-1,6-dien-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O2/c1-3-8-17(24,9-4-2)12-18-15-16(23-10-6-5-7-11-23)20-14-13(19-15)21-25-22-14/h3-4,24H,1-2,5-12H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQJPISWZDAKMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CC=C)(CNC1=NC2=NON=C2N=C1N3CCCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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